molecular formula C8H12O3 B14437162 Methyl 6-oxohept-2-enoate CAS No. 73923-21-4

Methyl 6-oxohept-2-enoate

Cat. No.: B14437162
CAS No.: 73923-21-4
M. Wt: 156.18 g/mol
InChI Key: PXPNWJGBSDMRQK-UHFFFAOYSA-N
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Description

Methyl 6-oxohept-2-enoate is an organic compound with the molecular formula C8H12O3 It is an ester derivative characterized by a hept-2-enoate backbone with a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of enol p-tosylate derived from methyl acetoacetate, which undergoes cross-coupling reactions to form the ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxohept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 6-oxohept-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 6-oxohept-2-enoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the keto group can participate in various redox reactions. These reactions are facilitated by enzymes or chemical catalysts that target the ester or keto functionalities.

Comparison with Similar Compounds

Uniqueness: Methyl 6-oxohept-2-enoate is unique due to its specific placement of the keto group and the double bond, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective synthetic applications where these functional groups are required.

Properties

CAS No.

73923-21-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 6-oxohept-2-enoate

InChI

InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3

InChI Key

PXPNWJGBSDMRQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=CC(=O)OC

Origin of Product

United States

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